molecular formula C51H84O23 B114388 2-[4-Hydroxy-6-(hydroxymethyl)-2-[[6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol CAS No. 145854-02-0

2-[4-Hydroxy-6-(hydroxymethyl)-2-[[6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

Cat. No.: B114388
CAS No.: 145854-02-0
M. Wt: 1065.2 g/mol
InChI Key: RPYHJEFMMXMMHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3beta)-26-(beta-D-Glucopyranosyloxy)-22-hydroxyfurost-5-en-3-yl-O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-(beta-D-glucopyranosyl-(1-4))-beta-D-glucopyranoside is a complex glycoside compound. It is a type of steroidal saponin, which are naturally occurring glycosides found in various plants. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3beta)-26-(beta-D-Glucopyranosyloxy)-22-hydroxyfurost-5-en-3-yl-O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-(beta-D-glucopyranosyl-(1-4))-beta-D-glucopyranoside typically involves multiple steps, including glycosylation reactions. The process begins with the preparation of the aglycone (the non-sugar part of the molecule) and the sugar moieties. The glycosylation reactions are carried out under specific conditions, often using catalysts such as Lewis acids or enzymes to facilitate the formation of glycosidic bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the extraction of natural sources, such as plants that contain steroidal saponins. The extraction process is followed by purification steps, including chromatography, to isolate the desired compound. Alternatively, large-scale chemical synthesis methods may be employed, utilizing optimized reaction conditions and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(3beta)-26-(beta-D-Glucopyranosyloxy)-22-hydroxyfurost-5-en-3-yl-O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-(beta-D-glucopyranosyl-(1-4))-beta-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the molecule can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds in the furostene structure can be reduced to form saturated compounds.

    Substitution: The glycosidic bonds can be hydrolyzed under acidic or enzymatic conditions to release the sugar moieties.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.

    Substitution: Acidic conditions (e.g., hydrochloric acid) or specific glycosidases can be employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated steroidal saponins.

    Substitution: Release of individual sugar moieties and the aglycone.

Scientific Research Applications

(3beta)-26-(beta-D-Glucopyranosyloxy)-22-hydroxyfurost-5-en-3-yl-O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-(beta-D-glucopyranosyl-(1-4))-beta-D-glucopyranoside has several scientific research applications, including:

    Chemistry: Used as a model compound to study glycosylation reactions and the synthesis of complex glycosides.

    Biology: Investigated for its role in plant defense mechanisms and its interactions with biological membranes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and immunomodulatory activities.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of (3beta)-26-(beta-D-Glucopyranosyloxy)-22-hydroxyfurost-5-en-3-yl-O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-(beta-D-glucopyranosyl-(1-4))-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound can bind to cell membrane receptors, modulate signaling pathways, and influence gene expression. Its effects are mediated through the modulation of inflammatory cytokines, inhibition of cell proliferation, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Dioscin: Another steroidal saponin with similar glycosidic structures.

    Protodioscin: A related compound with similar biological activities.

    Ruscogenin: A saponin with comparable therapeutic potential.

Uniqueness

(3beta)-26-(beta-D-Glucopyranosyloxy)-22-hydroxyfurost-5-en-3-yl-O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-(beta-D-glucopyranosyl-(1-4))-beta-D-glucopyranoside is unique due to its specific glycosylation pattern and the presence of multiple sugar moieties. This structural complexity contributes to its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-[4-hydroxy-6-(hydroxymethyl)-2-[[6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H84O23/c1-20(19-66-45-39(61)37(59)34(56)29(16-52)69-45)8-13-51(65)21(2)32-28(74-51)15-27-25-7-6-23-14-24(9-11-49(23,4)26(25)10-12-50(27,32)5)68-48-44(73-46-40(62)36(58)33(55)22(3)67-46)42(64)43(31(18-54)71-48)72-47-41(63)38(60)35(57)30(17-53)70-47/h6,20-22,24-48,52-65H,7-19H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYHJEFMMXMMHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H84O23
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90932705
Record name 3-{[6-Deoxyhexopyranosyl-(1->2)-[hexopyranosyl-(1->4)]hexopyranosyl]oxy}-22-hydroxyfurost-5-en-27-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90932705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1065.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55639-71-9, 145854-02-0
Record name beta-D-Glucopyranoside, (3beta)-26-(beta-D-glucopyranosyloxy)-22-hydroxyfurost-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-(beta-D-glucopyranosyl-(1-4))-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055639719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Balanitoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145854020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{[6-Deoxyhexopyranosyl-(1->2)-[hexopyranosyl-(1->4)]hexopyranosyl]oxy}-22-hydroxyfurost-5-en-27-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90932705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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